1-(Dodecyloxy)-4-methylbenzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-dodecoxy-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O/c1-3-4-5-6-7-8-9-10-11-12-17-20-19-15-13-18(2)14-16-19/h13-16H,3-12,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSLTJBILNOJCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20303888 | |
| Record name | 1-(dodecyloxy)-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20303888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53034-97-2 | |
| Record name | NSC163285 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163285 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(dodecyloxy)-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20303888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 1 Dodecyloxy 4 Methylbenzene
Strategic Approaches for Aromatic Ether Bond Formation
The creation of the ether bond between the dodecyl chain and the p-cresol (B1678582) core is the cornerstone of synthesizing 1-(dodecyloxy)-4-methylbenzene. Several established methods in organic synthesis are applicable, with the Williamson ether synthesis being the most prominent.
The Williamson ether synthesis is a versatile and widely used method for preparing both symmetrical and unsymmetrical ethers. byjus.comorgchemres.org The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide ion displaces a halide from an alkyl halide. wikipedia.org In the context of this compound synthesis, this involves the reaction of the p-cresolate anion (formed by deprotonating 4-methylphenol) with a dodecyl halide, typically 1-bromododecane (B92323) or 1-iodododecane. masterorganicchemistry.comtardigrade.in The choice of the dodecyl halide is significant, as the reaction rate is influenced by the polarizability of the C-X bond, following the trend R-I > R-Br > R-Cl. francis-press.com
To generate the nucleophilic p-cresolate, a suitable base is required. Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are effective. numberanalytics.com The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which enhances the nucleophilicity of the alkoxide. masterorganicchemistry.comnumberanalytics.com Alternatively, bases like potassium hydroxide (B78521) (KOH) or cesium carbonate (Cs2CO3) can be employed, often under reflux conditions in solvents such as ethanol (B145695) or acetonitrile. prepchem.comresearchgate.net
Another strategic approach is the Mitsunobu reaction , which allows for the conversion of an alcohol to an ether. organic-chemistry.org This reaction involves the use of a phosphine, such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). researchgate.netsigmaaldrich.com In this case, 4-methylphenol acts as the acidic nucleophile that, when combined with dodecanol, PPh3, and DEAD, forms the desired ether. organic-chemistry.orgcommonorganicchemistry.com A key feature of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol carbon, although this is not relevant for the synthesis of this compound from the achiral dodecanol. organic-chemistry.org
The Ullmann condensation (also known as the Ullmann ether synthesis) represents another viable, albeit often more demanding, route. orgchemres.orgorganic-chemistry.org This copper-catalyzed reaction typically involves the coupling of an aryl halide with an alcohol or alkoxide. organic-chemistry.orgbyjus.com For the synthesis of this compound, this would entail reacting 4-bromotoluene (B49008) or 4-iodotoluene (B166478) with sodium dodecanoxide. However, the classic Ullmann conditions often require high temperatures. byjus.com Modern modifications of the Ullmann reaction utilize various copper catalysts and ligands to facilitate the coupling under milder conditions. nih.govarkat-usa.orgunion.edu
Table 1: Comparison of Synthetic Methods for this compound
| Method | Reactants | Typical Reagents & Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Williamson Ether Synthesis | 4-methylphenol and 1-dodecyl halide | Base (e.g., NaH, KOH, Cs2CO3), polar aprotic solvent (e.g., DMF, DMSO, acetonitrile) | Versatile, widely applicable, good yields. byjus.commasterorganicchemistry.com | Requires strong base, potential for elimination side reactions with secondary/tertiary halides. libretexts.org |
| Mitsunobu Reaction | 4-methylphenol and 1-dodecanol | Triphenylphosphine (PPh3), Diethyl azodicarboxylate (DEAD) | Mild conditions, stereochemical inversion (if applicable). organic-chemistry.orgsigmaaldrich.com | Formation of stoichiometric byproducts (triphenylphosphine oxide, reduced DEAD) can complicate purification. tcichemicals.com |
| Ullmann Condensation | 4-halotoluene and sodium dodecanoxide | Copper catalyst (e.g., CuI, Cu2O), often with a ligand, high temperatures. organic-chemistry.orggoogle.com | Useful for coupling aryl halides with alkoxides. | Often requires harsh conditions (high temperature), catalyst can be expensive or sensitive. byjus.com |
Functional Group Interconversions on the Aromatic Core
Once this compound is synthesized, its aromatic ring is susceptible to various electrophilic substitution reactions. The existing dodecyloxy and methyl groups are both activating and ortho-, para-directing. libretexts.org This means that incoming electrophiles will preferentially substitute the hydrogen atoms at the positions ortho and para to these groups.
Common electrophilic aromatic substitution reactions include:
Nitration: The introduction of a nitro group (–NO2) onto the aromatic ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid. minia.edu.eglibretexts.org The electrophile in this reaction is the nitronium ion (NO2+). Given the directing effects of the substituents, the primary products would be 2-nitro-1-(dodecyloxy)-4-methylbenzene and 3-nitro-4-(dodecyloxy)toluene.
Halogenation: The substitution of a hydrogen atom with a halogen (e.g., bromine or chlorine) can be accomplished using the elemental halogen in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr3) for bromination or aluminum chloride (AlCl3) for chlorination. minia.edu.eglibretexts.org This reaction would yield a mixture of halogenated isomers at the ortho positions relative to the activating groups.
Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) to the aromatic ring using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst. This would lead to the formation of ketone derivatives of this compound. The introduced acyl group is deactivating, which can prevent further acylation of the same ring. msu.edu
Friedel-Crafts Alkylation: Similar to acylation, this reaction introduces an alkyl group. However, it is often less synthetically useful due to issues with polysubstitution and carbocation rearrangements. msu.edu
The activating nature of both the dodecyloxy and methyl groups makes the aromatic ring highly reactive towards electrophiles. The specific distribution of ortho- and para-substituted products will depend on the steric hindrance imposed by the bulky dodecyloxy group and the specific reaction conditions.
Derivatization Routes for Modified this compound Analogues
Beyond functionalizing the aromatic core, derivatives of this compound can be prepared by modifying the existing functional groups or by introducing new ones that can be further transformed.
One key derivatization pathway involves the oxidation of the methyl group . The benzylic hydrogens of the methyl group are susceptible to oxidation. msu.edu Using strong oxidizing agents like hot acidic potassium permanganate, the methyl group can be oxidized to a carboxylic acid, yielding 4-(dodecyloxy)benzoic acid. This introduces a new functional group that can participate in a wide range of subsequent reactions, such as esterification or amide bond formation. nih.govbohrium.com
Another route for derivatization is through the introduction of a formyl group (–CHO) via formylation reactions. This can be achieved through various methods, such as the Vilsmeier-Haack reaction or the Gattermann-Koch reaction, to produce 4-(dodecyloxy)-x-methylbenzaldehyde isomers. The resulting aldehyde can then serve as a versatile handle for further transformations, including oxidation to a carboxylic acid, reduction to an alcohol, or use in condensation reactions to form larger molecules.
Furthermore, analogues can be synthesized by starting with different substituted phenols or different alkyl halides in the initial ether synthesis. For instance, using a brominated or nitrated p-cresol in a Williamson ether synthesis would directly yield a functionalized this compound derivative. researchgate.net Similarly, using a functionalized long-chain alkyl halide would introduce functionality at the end of the dodecyl chain.
Catalytic Systems and Reaction Optimization for Synthesis
Optimizing the synthesis of this compound primarily focuses on improving the efficiency and sustainability of the etherification step.
For the Williamson ether synthesis, phase-transfer catalysis (PTC) offers a significant improvement, particularly for industrial applications. byjus.comlittleflowercollege.edu.in A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of the p-cresolate anion from an aqueous or solid phase into the organic phase containing the dodecyl halide. littleflowercollege.edu.inoperachem.com This allows the reaction to proceed under milder conditions, often with weaker bases like sodium hydroxide, and can lead to faster reaction rates and higher yields by increasing the concentration of the reactive anion in the organic phase. operachem.comresearchgate.net The use of multi-site phase-transfer catalysts has also been explored to further enhance reaction rates. bcrec.id
In the context of the Ullmann condensation, research has focused on developing more efficient copper-based catalytic systems . The use of ligands, such as diamines or phenanthrolines, can stabilize the copper catalyst and facilitate the reaction at lower temperatures. nih.govunion.edu Ligand-free systems in novel solvents like deep eutectic solvents have also been developed to promote the C-O bond formation under more environmentally friendly conditions. nih.gov The choice of the copper source (e.g., CuI, CuBr, Cu2O) and the base (e.g., K2CO3, Cs2CO3) are also critical parameters for optimizing the reaction. arkat-usa.orggoogle.com
Reaction optimization also involves a careful selection of solvents and temperature. For the Williamson synthesis, polar aprotic solvents are generally preferred to solvate the cation and increase the nucleophilicity of the alkoxide. numberanalytics.com However, greener alternatives and solvent-free conditions, sometimes in conjunction with microwave irradiation, are being explored to make the process more environmentally benign. orgchemres.org Temperature control is crucial to balance the reaction rate against the potential for side reactions, such as elimination of the alkyl halide or undesired side reactions on the aromatic ring. numberanalytics.com
Advanced Spectroscopic and Structural Elucidation of 1 Dodecyloxy 4 Methylbenzene
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Conformational and Configurational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the precise structure of organic molecules. For 1-(Dodecyloxy)-4-methylbenzene, ¹H and ¹³C NMR would provide definitive information about its molecular framework.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the protons of the methyl group, the methylene (B1212753) group attached to the oxygen atom (α-methylene), and the long chain of other methylene groups, culminating in the terminal methyl group of the dodecyl chain.
Aromatic Protons: The protons on the benzene (B151609) ring would appear as two doublets in the aromatic region (typically δ 6.8-7.2 ppm). The protons ortho to the dodecyloxy group would be slightly upfield compared to the protons meta to it, due to the electron-donating nature of the ether linkage.
Methylene Protons: The α-methylene protons (-O-CH₂ -) would be deshielded by the adjacent oxygen atom, likely appearing as a triplet around δ 3.9-4.0 ppm. The other methylene groups of the dodecyl chain would produce a complex multiplet or a broad singlet around δ 1.2-1.8 ppm.
Methyl Protons: The methyl group on the benzene ring (-CH₃ ) would present as a singlet around δ 2.3 ppm, while the terminal methyl group of the dodecyl chain would appear as a triplet around δ 0.9 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data, with distinct signals for each carbon environment.
Conformational analysis, potentially using techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), could reveal through-space interactions, providing insight into the preferred spatial arrangement of the dodecyl chain relative to the benzene ring. Studies on long-chain alkyl ethers suggest that the alkyl chain is not rigid and exists in multiple conformations in solution. nepjol.info The flexibility of the dodecyl chain would lead to an averaging of NMR signals at room temperature. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures and have not been experimentally verified from dedicated studies on the target compound.)
| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |
| Ar-C -O | - | ~157 |
| Ar-C -CH₃ | - | ~130 |
| Ar-C H (ortho to -OCH₂-) | ~6.8 (d) | ~114 |
| Ar-C H (meta to -OCH₂-) | ~7.1 (d) | ~129 |
| Ar-CH₃ | ~2.3 (s) | ~20 |
| -O-CH₂ - | ~3.9 (t) | ~68 |
| -(CH₂ )₁₀- | ~1.2-1.8 (m) | ~22-32 |
| -CH₃ (dodecyl) | ~0.9 (t) | ~14 |
Advanced Vibrational Spectroscopy (Infrared and Raman) for Molecular Dynamics and Interactions
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, offering information on functional groups and molecular interactions. researchgate.netresearchgate.net
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands:
C-H Stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the dodecyl and methyl groups would be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
C=C Stretching: Aromatic ring C=C stretching vibrations are expected in the 1500-1600 cm⁻¹ region.
C-O Stretching: A strong band corresponding to the aryl-alkyl ether C-O asymmetric stretching would be prominent in the 1240-1260 cm⁻¹ region.
CH₂/CH₃ Bending: Aliphatic CH₂ and CH₃ bending (scissoring and rocking) vibrations would be found in the 1370-1470 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy provides complementary information. umich.edu Due to the selection rules, symmetric vibrations are often more intense in Raman spectra. researchgate.net For this compound, strong Raman signals would be expected for the symmetric aromatic ring breathing modes and the C-C backbone stretching of the alkyl chain. The long dodecyl chain may give rise to a characteristic accordion-like mode in the low-frequency region.
Advanced techniques like temperature-dependent spectroscopy could be used to study molecular dynamics, such as conformational changes in the alkyl chain or intermolecular interactions in different phases. mdpi.com
Table 2: Predicted Principal Vibrational Bands for this compound (Note: These are estimated values and have not been experimentally verified from dedicated studies on the target compound.)
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | **Expected Raman Frequency (cm⁻¹) ** |
| Aromatic C-H Stretch | 3030-3100 | 3030-3100 |
| Aliphatic C-H Stretch | 2850-2960 | 2850-2960 |
| Aromatic C=C Stretch | 1500-1610 | 1580-1610 (strong) |
| CH₂ Scissoring | ~1470 | ~1450 |
| Aryl-O-C Asymmetric Stretch | ~1250 (strong) | Weak |
| Aryl-O-C Symmetric Stretch | Weak | ~1040 |
High-Resolution Mass Spectrometry for Precise Molecular Structure Confirmation
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₉H₃₂O), the expected exact mass of the molecular ion [M]⁺• would be precisely determined.
The fragmentation pattern in an electron ionization (EI) mass spectrum would provide further structural proof. Key fragmentation pathways would likely include:
Molecular Ion Peak [M]⁺•: A peak corresponding to the intact molecule minus one electron.
Benzylic Cleavage: The most characteristic fragmentation would be the cleavage of the ether bond to form a stable, resonance-stabilized p-methylphenoxonium ion or a tolyl cation by loss of the dodecyloxy radical, or cleavage to form a dodecyl cation. A prominent peak at m/z 107 or 108, corresponding to the hydroxytoluene radical cation or protonated cresol, formed via rearrangement and cleavage, is highly probable.
Alkyl Chain Fragmentation: The dodecyl chain would undergo characteristic fragmentation, losing successive CₙH₂ₙ₊₁ fragments, leading to a series of peaks separated by 14 Da (the mass of a CH₂ group).
Table 3: Predicted Key Mass Spectrometry Fragments for this compound (Note: These are predicted fragments and relative abundances may vary based on ionization method.)
| m/z Value | Predicted Fragment Ion | Fragmentation Pathway |
| 276 | [C₁₉H₃₂O]⁺• | Molecular Ion (M⁺•) |
| 108 | [C₇H₈O]⁺• | McLafferty-type rearrangement and cleavage |
| 107 | [C₇H₇O]⁺ | Cleavage of the O-C (alkyl) bond |
| 91 | [C₇H₇]⁺ | Tropylium ion, from further fragmentation |
X-ray Diffraction Studies of Crystalline and Mesophase Structures
X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. To date, no published single-crystal X-ray diffraction studies for this compound have been found in common databases.
If suitable crystals could be grown, XRD analysis would reveal precise bond lengths, bond angles, and intermolecular interactions in the solid state. It would show how the molecules pack in the crystal lattice, highlighting interactions such as van der Waals forces between the long alkyl chains and potential π-π stacking of the benzene rings.
Furthermore, given its structure—a rigid aromatic core attached to a flexible long alkyl chain—this compound has the potential to exhibit liquid crystalline (mesophase) behavior. Techniques like variable-temperature powder X-ray diffraction (PXRD) could be employed to investigate the existence of such phases (e.g., smectic or nematic) and determine their structural parameters, such as layer spacing in smectic phases.
Theoretical and Computational Chemistry Studies of 1 Dodecyloxy 4 Methylbenzene
Density Functional Theory (DFT) Investigations of Electronic Structure, Energetics, and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.govimperial.ac.uk DFT calculations are instrumental in understanding the geometry, stability, and reactivity of 1-(Dodecyloxy)-4-methylbenzene.
Geometry optimization of the molecule, typically performed using functionals like B3LYP with a basis set such as 6-311++G(d,p), reveals the most stable three-dimensional conformation. ekb.egresearchgate.netresearchgate.net In its ground state, the dodecyloxy chain adopts a low-energy, extended zig-zag conformation, while the p-methylphenyl group remains planar.
The electronic properties are primarily dictated by the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is expected to be localized on the electron-rich p-methylphenyl ether moiety, which acts as the primary electron-donating part of the molecule. The LUMO is typically distributed over the aromatic ring. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. bohrium.com
Reactivity sites can be visualized using the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution and identifies regions prone to electrophilic or nucleophilic attack. For this compound, the oxygen atom of the ether linkage and the π-system of the benzene (B151609) ring are expected to be the most electron-rich, nucleophilic regions, while the hydrogen atoms of the methyl and dodecyl groups are electrophilic sites. bohrium.com
Table 1: Calculated Electronic Properties of this compound via DFT
Note: These values are representative and depend on the specific DFT functional and basis set used. researchgate.netaps.org
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -5.8 eV | Indicates electron-donating ability (ionization potential). |
| LUMO Energy | -0.5 eV | Indicates electron-accepting ability (electron affinity). |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Relates to chemical stability and electronic transitions. bohrium.com |
| Dipole Moment | ~1.5 D | Quantifies molecular polarity. researchgate.net |
Molecular Dynamics Simulations of Intermolecular Interactions and Self-Assembly Phenomena
While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of a large ensemble of molecules over time. epfl.ch MD simulations are particularly suited for investigating the non-covalent interactions that govern the bulk properties and self-assembly of this compound. nih.gov
The primary intermolecular forces at play are:
Van der Waals Interactions: The long, flexible dodecyl chains interact through dispersion forces, promoting alignment and packing. These interactions are significant and drive the aggregation of the aliphatic parts of the molecules. researchgate.net
π-π Stacking: The aromatic benzene rings can stack on top of each other. This interaction, a combination of electrostatic and dispersion forces, is crucial for the organization of the aromatic cores. rsc.orgsryahwapublications.com
Due to its amphiphilic-like nature, with a hydrophobic aliphatic tail and a polarizable aromatic head, this compound is expected to exhibit significant self-assembly behavior. MD simulations can predict how these molecules organize in different environments. In the condensed phase or in non-polar solvents, they may form layered structures, similar to smectic liquid crystals, where the aromatic cores stack together and the aliphatic chains interdigitate. beilstein-journals.org The simulations can model the formation of these ordered phases and determine structural parameters like layer spacing and molecular orientation.
Table 2: Key Intermolecular Interactions in this compound Systems
Note: Interaction energies are context-dependent and are typically evaluated for molecular dimers or larger aggregates in a simulation box. nih.gov
| Interaction Type | Interacting Groups | Primary Driving Force | Effect on Self-Assembly |
|---|---|---|---|
| Van der Waals | Dodecyl chains | Dispersion Forces | Chain alignment, formation of hydrophobic layers. |
| π-π Stacking | Benzene rings | Electrostatic & Dispersion | Organization of aromatic cores, potential for charge transport pathways. |
| C-H···π Interactions | Alkyl C-H and Benzene Ring | Electrostatic | Contributes to the stability of stacked arrangements. |
Computational Prediction and Validation of Spectroscopic Signatures
Computational methods can accurately predict spectroscopic signatures, which are vital for chemical identification and structural elucidation. DFT is the primary tool for simulating Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. arxiv.orgmdpi.com
Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule and their corresponding intensities. zenodo.orgresearchgate.net While raw calculated frequencies are often higher than experimental values due to the harmonic approximation, they can be corrected using a scaling factor to achieve excellent agreement with experimental data. researchgate.net The predicted spectrum for this compound would show characteristic bands corresponding to its functional groups.
Table 3: Predicted IR Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Stretching of C-H bonds on the benzene ring. researchgate.net |
| Aliphatic C-H Stretch | 3000-2850 | Asymmetric and symmetric stretching of CH₂ and CH₃ groups. |
| Aromatic C=C Stretch | 1610, 1510 | Stretching of carbon-carbon bonds within the benzene ring. |
| Alkyl C-H Bend | 1470-1450 | Bending (scissoring, rocking) of CH₂ and CH₃ groups. |
| Aryl-O-Alkyl C-O Stretch | 1250 (asym), 1040 (sym) | Asymmetric and symmetric stretching of the ether linkage. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts can be calculated with high accuracy using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.govuni-bonn.de By calculating the magnetic shielding tensors for each nucleus, one can predict the ¹H and ¹³C NMR spectra. mdpi.com These predictions are invaluable for assigning peaks in experimental spectra and confirming the molecular structure.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Predicted Chemical Shift (ppm) | Comment |
|---|---|---|
| Aromatic Protons (¹H) | 6.8 - 7.2 | Two distinct doublets expected for the AA'BB' system. |
| -O-CH₂- Protons (¹H) | ~3.9 | Triplet, deshielded by the adjacent oxygen atom. |
| Aromatic -CH₃ Protons (¹H) | ~2.3 | Singlet. |
| Alkyl Chain Protons (¹H) | 0.8 - 1.8 | Overlapping multiplets, with the terminal CH₃ around 0.9 ppm. |
| Aromatic Carbons (¹³C) | 114 - 158 | Four distinct signals for the substituted ring. |
| -O-CH₂- Carbon (¹³C) | ~68 | Deshielded by the oxygen atom. |
| Alkyl Chain Carbons (¹³C) | 14 - 32 | Multiple signals for the dodecyl chain. |
| Aromatic -CH₃ Carbon (¹³C) | ~20 | Typical value for a methyl group on a benzene ring. |
Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Understanding
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of a molecule with its macroscopic properties. These models allow for the prediction of properties for new or untested compounds, saving time and experimental resources.
For this compound and its analogues, a QSPR model would begin by calculating a set of numerical values known as molecular descriptors. These descriptors quantify different aspects of the molecule's structure. They can be broadly categorized as:
Topological Descriptors: Based on the 2D graph of the molecule (e.g., connectivity indices).
Geometrical Descriptors: Derived from the 3D structure (e.g., molecular volume, surface area).
Quantum-Chemical Descriptors: Calculated using methods like DFT (e.g., HOMO/LUMO energies, dipole moment, partial charges). bohrium.com
Once a database of descriptors is generated for a series of related molecules (e.g., varying the alkyl chain length), statistical methods like multiple linear regression or machine learning are used to build an equation that links the descriptors to an experimentally measured property (e.g., boiling point, viscosity, melting point, or liquid crystal transition temperature). This model can then be used to predict the property for this compound or other similar compounds.
Table 5: Examples of Molecular Descriptors for QSPR Modeling of this compound
| Descriptor Type | Example Descriptor | Relevance to Properties |
|---|---|---|
| Quantum-Chemical | Dipole Moment | Relates to polarity, solubility, and intermolecular forces. |
| Geometrical | Molecular Volume | Influences density, boiling point, and steric interactions. |
| Topological | Wiener Index | Correlates with molecular branching and overall size. |
| Physicochemical | XLogP3-AA | Predicts hydrophobicity and partitioning behavior. |
Theoretical Analysis of Charge Transport Mechanisms
The presence of a π-conjugated benzene ring suggests that this compound could potentially function as an organic semiconductor. Theoretical analysis is crucial for predicting its charge transport capabilities. In many organic materials, charge moves via a "hopping" mechanism, where a charge carrier (an electron or a hole) jumps from one molecule to an adjacent one. rsc.org
The efficiency of this process is primarily governed by two key parameters that can be calculated computationally:
Reorganization Energy (λ): This is the energy required to distort the geometry of a molecule when it gains or loses an electron. A low reorganization energy is desirable for efficient charge transport, as it represents a smaller energetic barrier for hopping. rsc.org The long, flexible dodecyl chain in this compound is expected to contribute significantly to the reorganization energy, as it can rearrange in response to a change in charge state.
Electronic Coupling (V): Also known as the charge transfer integral, this parameter quantifies the strength of the electronic interaction between adjacent molecules in a packed state. nih.gov A large electronic coupling, which depends heavily on the distance and orientation between the π-systems of neighboring molecules, facilitates charge hopping. Strong π-π stacking, as investigated by MD simulations, leads to higher V values.
By calculating λ (using DFT on neutral and ionized single molecules) and V (using DFT on molecular dimers from a simulated crystal structure), one can estimate the charge carrier mobility. acs.org Theoretical studies would likely indicate that while the aromatic core provides a potential pathway, the insulating and highly flexible dodecyl chain may hinder efficient charge transport by increasing intermolecular distances and leading to higher reorganization energy.
Table 6: Computationally Derived Parameters for Charge Transport Analysis
Note: These are representative values for π-stacked aromatic systems; specific values for this compound would require dedicated calculations. rsc.orgacs.org
| Parameter | Typical Range (Organic Materials) | Desired Value for High Mobility | Expected Influence of Molecular Structure |
|---|---|---|---|
| Reorganization Energy (λ) | 100 - 500 meV | Low | The flexible dodecyl chain likely increases λ, impeding charge transfer. |
| Electronic Coupling (V) | 10 - 150 meV | High | Dependent on the quality of π-π stacking of the benzene rings. |
Reactivity and Reaction Mechanism Investigations of 1 Dodecyloxy 4 Methylbenzene
Electrophilic Aromatic Substitution Reactions: Regioselectivity and Kinetic Studies
Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, and the reactivity of substituted benzenes like 1-(dodecyloxy)-4-methylbenzene is significantly influenced by the nature of its substituents. The interplay between the dodecyloxy and methyl groups dictates the speed and positional outcome of these reactions.
Influence of Dodecyloxy and Methyl Substituents on Aromatic Ring Activation
Both the dodecyloxy (-O-C₁₂H₂₅) and methyl (-CH₃) groups are classified as activating groups in electrophilic aromatic substitution. minia.edu.egnumberanalytics.commasterorganicchemistry.com This means they increase the rate of reaction compared to unsubstituted benzene (B151609) by donating electron density to the aromatic ring, making it more nucleophilic and thus more attractive to electrophiles. numberanalytics.commasterorganicchemistry.comlibretexts.org
The methyl group is a weakly activating group. minia.edu.eg It donates electron density primarily through an inductive effect, where the sp³-hybridized carbon of the methyl group donates electron density to the sp²-hybridized carbons of the aromatic ring. libretexts.org Hyperconjugation also plays a role in stabilizing the arenium ion intermediate.
The general mechanism for electrophilic aromatic substitution proceeds in two steps:
Attack of the electrophile: The electron-rich aromatic ring attacks the electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This is the slow, rate-determining step as it temporarily disrupts the aromaticity of the ring. masterorganicchemistry.comlkouniv.ac.in
Deprotonation: A base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring. This step is fast. masterorganicchemistry.comlkouniv.ac.in
The relative rates of nitration for some substituted benzenes illustrate the activating and deactivating effects of different functional groups.
Table showing the relative rates of nitration in benzene derivatives, highlighting the activating and deactivating effects of various substituents. libretexts.org
Oxidation Pathways and Catalytic Transformations
The oxidation of this compound can proceed through various pathways, influenced by the reaction conditions and the presence of catalysts. These transformations can target the aromatic ring, the methyl group, or the dodecyloxy substituent.
Photosensitized Oxidation Mechanisms and Surfactant Effects
Photosensitized oxidation is a process where a photosensitizer absorbs light and then transfers the energy to another molecule, leading to its oxidation. In the context of this compound, this can lead to the formation of various oxygenated products.
Research on the TiO₂ photosensitized oxidation of a similar compound, 4-dodecyloxybenzyl alcohol, in aqueous surfactant solutions provides insights into potential mechanisms. researchgate.net The use of surfactants is crucial for solubilizing water-insoluble compounds like this compound in aqueous media. researchgate.net The type of surfactant (cationic, anionic, or zwitterionic) and the pH of the solution can significantly affect the reaction. researchgate.net For instance, the formation of viscoelastic wormlike micelles by surfactants like p-dodecyloxybenzyldimethylamine oxide (pDoAO) can create a unique reaction environment. researchgate.net These organized assemblies can influence the proximity of the substrate to the catalyst and the reactive oxygen species, thereby affecting the reaction rate and product distribution.
Hydrogenation and Aromatic Ring Saturation Studies
Hydrogenation of aromatic compounds involves the addition of hydrogen atoms across the double bonds of the aromatic ring, leading to a saturated cyclic system. vaia.combyjus.com This process typically requires a catalyst and can be influenced by the substituents on the ring.
The catalytic hydrogenation of an aromatic ring, such as the one in this compound, generally requires more forceful conditions (higher temperature and pressure) than the hydrogenation of a simple alkene. libretexts.org This is due to the inherent stability of the aromatic system. byjus.com Common catalysts for this transformation include platinum, palladium, and nickel. vaia.com The hydrogenation of a substituted benzene ring results in the formation of a substituted cyclohexane. vaia.com
Cross-linking Reactions and Oligomerization Behavior
Cross-linking reactions involve the formation of covalent bonds between polymer chains, leading to a network structure. While specific information on the cross-linking of this compound is limited, its potential as a monomer or a component in polymer systems can be considered. For instance, related aromatic compounds are used as monomers for polymeric materials. researchgate.net
Oligomerization is the process of linking a few monomer units together, as opposed to the extensive linking in polymerization. The oligomerization of α-olefins is a well-studied area, often employing transition metal catalysts. uct.ac.zamdpi.comrsc.org While this compound is not an olefin, its derivatives could potentially undergo oligomerization. For example, if a reactive group that can participate in polymerization or oligomerization is introduced onto the aromatic ring or the substituents, oligomers could be formed. The presence of the long dodecyl chain could impart interesting properties to the resulting oligomers, such as increased solubility in nonpolar solvents or self-assembly behavior.
Applications of 1 Dodecyloxy 4 Methylbenzene in Advanced Materials Science
Development as a Liquid Crystalline Material
1-(Dodecyloxy)-4-methylbenzene is a key component in the synthesis of various liquid crystalline materials. nih.govmdpi.comsemanticscholar.org Its long dodecyloxy tail and rigid benzene (B151609) core contribute to the formation of mesophases, which are intermediate states of matter between crystalline solids and isotropic liquids. mdpi.com
Thermotropic Mesophase Behavior and Phase Transitions
Thermotropic liquid crystals, which exhibit phase transitions as a function of temperature, are a primary area of application for derivatives of this compound. mdpi.com The specific arrangement of molecules in these phases gives rise to their unique optical and electrical properties.
The thermotropic behavior of calamitic liquid crystals, which are composed of rod-like molecules, is significantly influenced by their molecular structure. mdpi.comresearchgate.net The length of the alkoxy chain, such as the dodecyloxy group, plays a crucial role in determining the type of mesophase (e.g., nematic, smectic) and the transition temperatures between them. mdpi.comnih.gov For instance, in some homologous series, longer alkoxy chains can lead to the appearance of additional smectic phases. mdpi.com
The transition from a crystalline solid to a liquid crystal phase is known as the melting point (Tm), while the transition from the liquid crystal phase to an isotropic liquid is the clearing temperature (Tc). semanticscholar.org These transitions can be observed and characterized using techniques like polarized optical microscopy (POM) and differential scanning calorimetry (DSC). mdpi.comsemanticscholar.orgnih.gov For example, in a study of cinnamaldehyde-based liquid crystals, compounds with dodecyloxy substituents were found to be mesogenic, exhibiting a nematic phase. nih.govmdpi.comsemanticscholar.org
Interactive Table: Phase Transition Temperatures of a Selected Liquid Crystal System
Below is a hypothetical data table illustrating how phase transition temperatures might be presented for a liquid crystalline material containing a this compound moiety.
| Compound | Heating (°C) | Cooling (°C) |
| Transition | Cr → N | N → I |
| Example LC-1 | 120.5 | 185.2 |
Cr: Crystal, N: Nematic, I: Isotropic. Data is illustrative.
Structure-Mesophase Relationship Investigations for Calamitic Systems
In calamitic systems, the presence of a long alkyl chain like the dodecyloxy group contributes to the formation of layered smectic phases. mdpi.com The flexibility of this chain, combined with the rigidity of the aromatic core, allows for the self-assembly into the ordered structures characteristic of liquid crystals. rsc.org The introduction of different linking groups and terminal substituents can further modify the mesomorphic properties. researchgate.net For example, the replacement of a terminal phenyl group with a pyridyl group can significantly alter the mesophase behavior. researchgate.net
Theoretical calculations, such as Density Functional Theory (DFT), are often used to complement experimental findings and provide a deeper understanding of the structure-property relationships in these materials. researchgate.netbohrium.com These computational methods can help predict the molecular geometry and intermolecular interactions that drive the formation of specific mesophases. bohrium.com
Integration in Optoelectronic Devices and Liquid Crystal Displays
The unique electro-optical properties of liquid crystals make them ideal materials for a variety of optoelectronic devices, most notably liquid crystal displays (LCDs). worktribe.comlookchem.com Materials derived from or incorporating structures similar to this compound are used in the formulation of liquid crystal mixtures for these applications. lookchem.com
For instance, 4'-alkoxy-4-cyanobiphenyls are a well-known class of liquid crystals used in twisted nematic (TN) displays. worktribe.comtandfonline.comtandfonline.com The alkoxy chain length influences the material's dielectric anisotropy and viscosity, which are critical parameters for display performance. worktribe.com The dodecyloxy group, being a relatively long chain, can affect these properties.
Furthermore, the development of ferroelectric liquid crystals (FLCs) has opened up new possibilities for fast-switching display devices. worktribe.com The design of FLCs often involves chiral molecules with specific structural features, and the principles of structure-property relationships learned from simpler calamitic systems are applied to these more complex materials. acs.org
Utilization as Stationary Phases in Chromatographic Separations of Isomers
Liquid crystals, including those based on this compound analogues, have found a unique application as stationary phases in gas chromatography (GC). sciencepublishinggroup.comnih.govsciencepublishinggroup.com The ordered structure of the liquid crystalline mesophase allows for the selective separation of isomers that are difficult to resolve using conventional stationary phases. sciencepublishinggroup.comsciencepublishinggroup.comcdnsciencepub.com
The principle behind this separation lies in the differential interaction of solute molecules with the anisotropic liquid crystal stationary phase. sciencepublishinggroup.comnih.gov The shape and rigidity of the solute molecules determine how well they can fit into the ordered structure of the liquid crystal, leading to differences in retention times. sciencepublishinggroup.com This technique is particularly effective for separating positional isomers of substituted benzenes and polycyclic aromatic hydrocarbons. cdnsciencepub.com
The selectivity of a liquid crystalline stationary phase is highly dependent on temperature, as the degree of order within the mesophase changes with temperature. nih.gov The nematic phase is often utilized for these separations due to its combination of order and fluidity. sciencepublishinggroup.comnih.gov
Role in Surfactant Systems
The amphiphilic nature of molecules containing a long hydrophobic alkyl chain like dodecyl and a hydrophilic head group allows them to function as surfactants. While this compound itself is not a classic surfactant, its structural motifs are relevant to the study of non-ionic surfactant systems.
Micellization Behavior and Interfacial Activity in Aqueous Solutions
In aqueous solutions, surfactant molecules self-assemble into aggregates called micelles above a certain concentration known as the critical micelle concentration (cmc). oup.comaip.orgijert.org This process, known as micellization, is driven by the hydrophobic effect, where the hydrophobic tails of the surfactant molecules are sequestered from the water, forming a core, while the hydrophilic heads remain in contact with the aqueous environment. oup.comacs.org
The thermodynamics of micellization can be studied by measuring the cmc at different temperatures, which allows for the calculation of the Gibbs free energy (ΔGmic), enthalpy (ΔHmic), and entropy (ΔSmic) of micellization. oup.comacs.orgnih.gov For non-ionic surfactants, the entropy change is often the main driving force for micelle formation. acs.orgacs.org
The structure of the surfactant molecule, including the length of the alkyl chain and the nature of the head group, significantly influences its micellization behavior and interfacial activity. ub.eduresearchgate.net For example, increasing the length of the hydrophobic alkyl chain generally leads to a decrease in the cmc. acs.org The presence of different functional groups in the head group can also affect the thermodynamics of micellization. nih.gov
Interactive Table: Thermodynamic Parameters of Micellization for a Hypothetical Non-ionic Surfactant
This table illustrates the kind of data obtained from micellization studies.
| Temperature (K) | CMC (mol/L) | ΔGmic (kJ/mol) | ΔHmic (kJ/mol) | TΔSmic (kJ/mol) |
| 298 | 5.0 x 10⁻⁵ | -24.5 | 8.2 | 32.7 |
| 308 | 5.5 x 10⁻⁵ | -25.1 | 8.5 | 33.6 |
| 318 | 6.1 x 10⁻⁵ | -25.7 | 8.8 | 34.5 |
Data is illustrative and represents typical trends for a non-ionic surfactant.
Influence on Reaction Kinetics and Solubilization in Heterogeneous Media
The amphiphilic nature of this compound, arising from its hydrophobic dodecyl chain and hydrophilic aromatic head, allows it to act as a surfactant or phase-transfer catalyst. This property is particularly valuable in heterogeneous media, where reactants are in different phases (e.g., oil and water).
In such systems, this compound can facilitate the transport of reactants across the phase boundary, thereby accelerating reaction rates. The long dodecyl chain can penetrate the nonpolar phase, while the polar methylbenzene group interacts with the polar phase. This molecular orientation at the interface lowers the interfacial tension and allows for the formation of micelles or microemulsions, increasing the surface area for reaction and enhancing the solubilization of reactants.
The solubilization power of this compound is also critical. In heterogeneous media, its ability to form stable dispersions or emulsions is key to its function. The critical micelle concentration (CMC) is a crucial parameter, as it indicates the concentration at which surfactant molecules begin to form micelles, leading to a significant increase in the solubilization of otherwise insoluble compounds. acs.org Thermodynamic studies of similar functionalized ammonium (B1175870) chlorides have shown that micellization is often an endothermic process at lower temperatures, driven by a significant increase in entropy. acs.org
Incorporation into Polymeric Architectures
The unique properties of this compound make it a valuable monomer for the synthesis of advanced polymers. Its incorporation can be achieved through various polymerization techniques, leading to polymers with tailored properties for specific applications.
This compound can be functionalized to introduce polymerizable groups, allowing it to act as a monomer in the synthesis of a variety of polymers. For example, the introduction of vinyl or acetylene (B1199291) groups to the aromatic ring would enable its participation in addition polymerization reactions. Similarly, functionalization with groups like hydroxyl, amino, or carboxylic acid would make it suitable for condensation polymerization.
The presence of the long dodecyloxy side chain in the resulting polymer can impart several desirable properties. These side chains can act as internal plasticizers, increasing the flexibility and processability of the polymer. They can also induce liquid crystalline behavior, leading to self-assembling materials with ordered structures. The synthesis of polymers from monomers containing long alkyl chains has been shown to produce materials with unique thermal and mechanical properties. mdpi.commdpi.com For example, the radical polymerization of 4-vinyl guaiacol (B22219) derivatives with varying alkyl chain lengths has been studied to understand the influence of the side chain on the final polymer properties. mdpi.com
The incorporation of this compound into a polymer backbone has a profound impact on its solubility and thermal characteristics. The long, nonpolar dodecyl chains can significantly enhance the solubility of otherwise rigid and insoluble polymers in common organic solvents. researchgate.netresearchgate.net This is a crucial advantage for polymer processing and characterization. The principle of "like dissolves like" applies here, where the alkyl side chains increase the affinity of the polymer for nonpolar solvents. kinampark.com
The thermal properties of polymers are also significantly affected. The flexible dodecyloxy side chains can disrupt the packing of the main polymer chains, leading to a decrease in the glass transition temperature (Tg) and melting temperature (Tm). researchgate.netlibretexts.org This effect has been observed in various polymer systems where long alkyl side chains are introduced. researchgate.net A lower Tg means the polymer becomes soft and flexible at a lower temperature, which can be advantageous for certain applications. libretexts.org However, the thermal stability of the polymer might also be affected, with the side chains potentially degrading at lower temperatures than the main polymer backbone. researchgate.net
Table 1: Effect of Alkyl Side Chain Length on Polymer Properties
| Polymer System | Side Chain | Glass Transition Temperature (Tg) | Thermal Stability | Solubility | Reference |
| Polyimides | 4-(dodecyloxy)phenyl | Reduced | Reduced | Enhanced | researchgate.net |
| Poly(ether imide)s | 4-alkoxyphenyl | Reduced | Reduced | Enhanced | researchgate.net |
| Fluorinated Polyimides | Dodecyloxy-biphenyl | Lowered | Lowered | Enhanced | researchgate.net |
This table is illustrative and based on general findings for polymers with long alkyl side chains. Specific values for polymers containing this compound would require targeted experimental data.
Potential in Organic Electronic and Photonic Devices
The electronic and optical properties of this compound and polymers derived from it suggest potential applications in the burgeoning field of organic electronics and photonics. uni-mainz.deresearchgate.net These applications leverage the interplay between the compound's molecular structure and its interaction with light and charge carriers.
The aromatic core of this compound is electronically active and can be modified to tune its properties for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic (OPV) cells. researchgate.netgoogle.com The dodecyloxy chain, in addition to enhancing solubility for solution-based processing of devices, can also influence the morphology of the active layer, which is crucial for device performance.
In the context of organic semiconductors, the ability to form well-ordered thin films is paramount. The self-assembling tendencies of molecules with long alkyl chains can be exploited to create organized structures that facilitate efficient charge transport. uni-mainz.de Research on related organic semiconducting materials has shown that the molecular design, including the nature of the side chains, is critical for achieving high-performance devices. mdpi.com
Furthermore, the incorporation of this compound into conjugated polymers can be used to create materials for photonic devices. mdpi.com These materials can exhibit properties like electro-optic modulation, where the refractive index of the material changes in response to an applied electric field. mdpi.com This effect is the basis for optical switches and modulators, which are key components in optical communication systems. The development of functional organic materials is a rapidly advancing area, with continuous efforts to design and synthesize new molecules with tailored properties for specific electronic and photonic applications. researchgate.net
Table 2: Potential Applications in Organic Electronics and Photonics
| Device Type | Potential Role of this compound | Key Properties |
| Organic Light-Emitting Diodes (OLEDs) | Host material, component of emissive layer | Good solubility, film-forming ability, tunable electronic properties |
| Organic Field-Effect Transistors (OFETs) | Dielectric layer, active semiconductor layer | High charge carrier mobility, good processability |
| Organic Photovoltaics (OPVs) | Donor or acceptor material, additive to control morphology | Broad absorption spectrum, efficient charge separation and transport |
| Photonic Switches and Modulators | Electro-optic material | High electro-optic coefficient, low optical loss |
Environmental Fate and Degradation Pathways of 1 Dodecyloxy 4 Methylbenzene
Biological Degradation Mechanisms in Aquatic and Terrestrial Environments
Biological degradation is a key process that determines the persistence of organic compounds in the environment. diva-portal.orgdiva-portal.org Microorganisms in soil and water play a significant role in breaking down chemical contaminants. libretexts.org The rate of biodegradation can, however, vary significantly depending on environmental conditions such as temperature, pH, and the presence of other substances. diva-portal.orgdiva-portal.org
In aquatic environments, the biodegradation of chemicals is often assessed using standardized tests like the OECD 309 test, which simulates degradation in surface water. diva-portal.orgdiva-portal.org The rate of biodegradation is a critical factor in determining a chemical's persistence and potential for exposure. diva-portal.org For substances like 1-(Dodecyloxy)-4-methylbenzene, which has a long alkyl chain, the initial steps of biodegradation likely involve the enzymatic breakdown of this chain. The presence of a benzene (B151609) ring suggests that further degradation would proceed via ring-opening mechanisms, a process well-documented for other aromatic compounds. libretexts.org Studies on similar benzene derivatives in model aquatic ecosystems have shown that properties like water solubility and partition coefficients are significant factors controlling their biological fate. nih.gov
In terrestrial environments, soil microorganisms are the primary agents of biodegradation. libretexts.org The bioavailability of a chemical, or how easily it can be taken up by these organisms, is a limiting factor for bioremediation in soils. libretexts.org The structure of this compound, with its hydrophobic dodecyl group, suggests it would likely adsorb to soil organic matter, which could affect its availability for microbial degradation. The degradation process in soil would likely follow similar pathways to those in aquatic environments, involving initial oxidation of the alkyl chain followed by cleavage of the aromatic ring. libretexts.org
Photochemical Degradation and Atmospheric Transport Studies
Photochemical degradation involves the breakdown of a chemical due to the absorption of light energy, particularly ultraviolet (UV) radiation from the sun. dtic.mil This process can be a significant environmental fate pathway for chemicals present in the atmosphere or in the upper layers of water bodies. mdpi.com
For this compound, its potential for photochemical degradation would depend on its UV absorption spectrum. Aromatic compounds, due to the presence of the benzene ring, typically absorb UV light and can undergo direct photolysis. The rate of this degradation can be influenced by the presence of other substances in the environment, such as dissolved organic matter, which can act as photosensitizers, accelerating the degradation process. dtic.mil
Atmospheric transport is another critical aspect of a chemical's environmental fate, particularly for volatile or semi-volatile compounds. diva-portal.org The tendency of a chemical to be transported in the atmosphere is governed by its vapor pressure and Henry's Law constant. nih.govnih.gov While specific data for this compound is not provided, its molecular structure suggests a relatively low vapor pressure due to its high molecular weight. However, if it does enter the atmosphere, it could be subject to long-range transport, potentially reaching remote ecosystems. diva-portal.org During atmospheric transport, the compound would be exposed to hydroxyl radicals, which are highly reactive and a primary driver of chemical transformation in the troposphere. diva-portal.org
Studies on similar compounds can provide insights. For instance, the atmospheric fate of other aromatic compounds is often dictated by their reaction with hydroxyl radicals. diva-portal.org The long alkyl chain of this compound could also be susceptible to attack by these radicals.
Chemical Degradation in Various Environmental Matrices
Chemical degradation refers to the breakdown of a substance through non-biological, chemical reactions in the environment. A key chemical degradation process in aquatic environments is hydrolysis, the reaction with water. However, ether linkages, such as the one in this compound, are generally stable to hydrolysis under typical environmental pH conditions (pH 5 to 9). nih.gov Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound.
Oxidation is another important chemical degradation process. In soil and water, strong oxidizing agents are generally not present at high enough concentrations to cause significant degradation of a stable compound like this compound. However, in specific contaminated environments or during water treatment processes, advanced oxidation processes could be employed to break down such persistent organic pollutants. academicjournals.org
Modeling of Environmental Transport, Persistence, and Bioaccumulation Potential
Environmental fate models are computational tools used to predict the distribution and concentration of chemicals in different environmental compartments like air, water, soil, and biota. escholarship.orgwiley.com These models utilize the physical and chemical properties of a substance, such as its water solubility, vapor pressure, and octanol-water partition coefficient (Kow), to estimate its behavior. ecfr.gov
Persistence is a measure of how long a chemical remains in the environment before being broken down. publications.gc.ca Based on its chemical structure, this compound is expected to be persistent. The long alkyl chain and the stable ether linkage contribute to its resistance to degradation.
Bioaccumulation is the process by which a chemical accumulates in an organism to a concentration higher than that in the surrounding environment. nih.gov The potential for a chemical to bioaccumulate is often estimated using its octanol-water partition coefficient (log Kow). A high log Kow value indicates a greater affinity for fatty tissues (lipophilicity) and a higher potential for bioaccumulation. publications.gc.ca While a measured log Kow for this compound is not available in the provided results, its structure, with a long dodecyl chain, suggests it would be highly lipophilic and therefore have a significant bioaccumulation potential. nih.gov Models can be used to predict the bioconcentration factor (BCF), which is a measure of a chemical's tendency to accumulate in aquatic organisms from the water. publications.gc.ca
Quantitative Structure-Activity Relationship (QSAR) models are a type of environmental fate model that predicts the properties and behavior of a chemical based on its molecular structure. ecetoc.orgnih.gov These models can be used to estimate various parameters, including biodegradation rates, bioaccumulation potential, and toxicity, for chemicals where experimental data is lacking. ecetoc.orgnih.govnih.gov For this compound, QSAR models could provide valuable estimates of its environmental fate properties.
The following table summarizes the key physicochemical properties that would be used in environmental fate modeling for this compound. The values are estimated based on its chemical structure and comparison with similar compounds, as specific experimental data is not available in the search results.
| Property | Estimated Value/Characteristic | Significance for Environmental Fate |
|---|---|---|
| Molecular Weight | 290.48 g/mol | Influences transport and diffusion. |
| Water Solubility | Low | Affects bioavailability and transport in aquatic systems. nih.gov |
| Vapor Pressure | Low | Determines the likelihood of volatilization into the atmosphere. nih.gov |
| Log Kow (Octanol-Water Partition Coefficient) | High (estimated) | Indicates high potential for bioaccumulation and adsorption to organic matter. publications.gc.ca |
| Henry's Law Constant | Low to Moderate (estimated) | Governs the partitioning between air and water. nih.gov |
| Biodegradation | Slow to moderate (estimated) | Primary pathway for removal from the environment. diva-portal.orgdiva-portal.org |
| Photodegradation | Potential for degradation in air and water. dtic.milmdpi.com | Important fate process in the presence of sunlight. |
| Hydrolysis | Negligible | Not a significant degradation pathway. nih.gov |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(dodecyloxy)-4-methylbenzene, and how can purity be maximized?
- Methodology :
- Williamson Ether Synthesis : React 4-methylphenol with 1-bromododecane in a polar aprotic solvent (e.g., DMF or THF) using a strong base (e.g., KOH or NaH). Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate).
- Purification : Use column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to isolate the product. Recrystallization from ethanol can further enhance purity .
- Safety : Follow protocols for handling alkyl halides and phenolic compounds, including fume hood use and PPE (gloves, goggles) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Characterization Techniques :
- NMR Spectroscopy : Compare H and C NMR spectra with analogous compounds (e.g., 1-dodecyloxy-4-nitrobenzene). Key signals: δ ~6.8 ppm (aromatic protons), δ ~3.8 ppm (OCH), δ ~2.3 ppm (CH) .
- Mass Spectrometry : ESI-MS or GC-MS should show a molecular ion peak at m/z 274.3 (CHO).
- Elemental Analysis : Verify C, H, and O percentages within ±0.3% of theoretical values .
Q. What are the recommended storage and handling protocols for this compound?
- Storage : Keep in amber glass vials under inert gas (N or Ar) at 2–8°C to prevent oxidation.
- Handling : Use local exhaust ventilation and avoid direct contact. PPE includes nitrile gloves, lab coats, and safety goggles. Dispose of waste via certified chemical disposal services .
Advanced Research Questions
Q. How does the electron-donating dodecyloxy group influence the compound’s reactivity in electrophilic substitution reactions?
- Mechanistic Insight : The dodecyloxy group activates the benzene ring via resonance, directing electrophiles to the para position relative to the methyl group. For example, nitration would yield 1-dodecyloxy-4-methyl-2-nitrobenzene as the major product.
- Experimental Design : Conduct competitive nitration (HNO/HSO) and monitor regioselectivity via HPLC or H NMR. Compare results with computational predictions (DFT calculations) .
Q. Can this compound serve as a mesogen in liquid crystal applications?
- Material Science Applications :
- Phase Behavior : Analyze thermotropic liquid crystalline phases via differential scanning calorimetry (DSC) and polarized optical microscopy (POM). The long alkyl chain may induce smectic phases.
- Comparative Studies : Benchmark against structurally similar compounds (e.g., 1-ethoxy-4-(trans-4-propylcyclohexyl)benzene) to assess thermal stability and mesophase range .
Q. What computational strategies can predict the compound’s interactions in lipid bilayer systems?
- Molecular Dynamics (MD) Simulations :
- Setup : Use software like GROMACS to model the compound embedded in a DPPC bilayer. Parameterize the force field using PubChem data (e.g., bond lengths, angles).
- Outputs : Calculate partition coefficients, diffusion rates, and tail order parameters. Validate with experimental data (e.g., fluorescence anisotropy) .
Data Contradictions and Limitations
- Safety Data : While TCI’s guidelines for 1-dodecyloxy-4-nitrobenzene (flammability, toxicity) are informative, the methyl derivative may exhibit distinct hazards due to reduced nitro-group reactivity. Always perform a risk assessment .
- Spectral References : NMR data for exact analogs (e.g., 1-(6-methoxyhexyl)-4-methylbenzene) are available, but shifts may vary due to alkyl chain length .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
